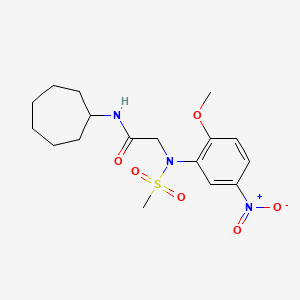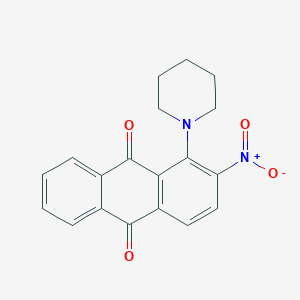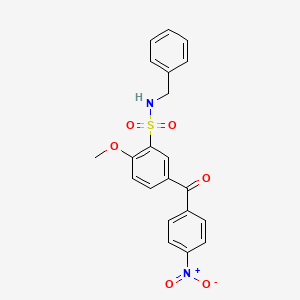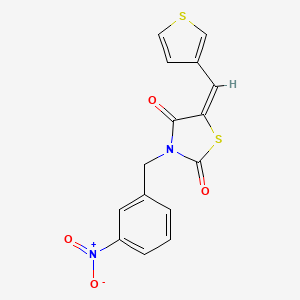
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to the glutamate receptor leads to the activation of ion channels, resulting in the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization and the generation of an action potential. By blocking the binding of glutamate, CNQX inhibits the activation of the ion channels and prevents the generation of an action potential.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. CNQX has also been shown to inhibit the excitotoxicity that occurs in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, CNQX has been shown to reduce pain perception and alleviate symptoms of drug addiction and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CNQX is a highly specific and potent antagonist of the ionotropic glutamate receptor and has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, one limitation of CNQX is that it is not selective for a specific subtype of glutamate receptor and can inhibit the activity of all ionotropic glutamate receptors. Another limitation is that CNQX has a relatively short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
For research on CNQX include the development of more selective antagonists for specific subtypes of glutamate receptors, the investigation of the role of glutamate receptors in the development of psychiatric disorders, and the development of novel therapies for neurodegenerative disorders based on the inhibition of glutamate receptors.
Synthesemethoden
CNQX can be synthesized by reacting 2-amino-5-nitrophenol with cycloheptylamine, followed by the addition of methylsulfonyl chloride and glycine. The final product is obtained after purification through recrystallization. The synthesis of CNQX has been well established, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CNQX has also been used to study the role of glutamate receptors in pain perception, drug addiction, and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16-10-9-14(20(22)23)11-15(16)19(27(2,24)25)12-17(21)18-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDULDSEWBDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)


![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)